molecular formula C19H19ClN6O2 B11279502 5-amino-1-{2-[(4-chlorophenyl)amino]-2-oxoethyl}-N-(2-ethylphenyl)-1H-1,2,3-triazole-4-carboxamide

5-amino-1-{2-[(4-chlorophenyl)amino]-2-oxoethyl}-N-(2-ethylphenyl)-1H-1,2,3-triazole-4-carboxamide

Cat. No.: B11279502
M. Wt: 398.8 g/mol
InChI Key: ZGKSRYWSWPQUAB-UHFFFAOYSA-N
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Description

5-AMINO-1-{[(4-CHLOROPHENYL)CARBAMOYL]METHYL}-N-(2-ETHYLPHENYL)-1H-1,2,3-TRIAZOLE-4-CARBOXAMIDE is a complex organic compound that belongs to the class of triazole derivatives Triazoles are five-membered heterocyclic compounds containing three nitrogen atoms

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-AMINO-1-{[(4-CHLOROPHENYL)CARBAMOYL]METHYL}-N-(2-ETHYLPHENYL)-1H-1,2,3-TRIAZOLE-4-CARBOXAMIDE typically involves multi-step reactions. One common method includes the cyclization of appropriate precursors under controlled conditions. For instance, the reaction of substituted benzaldehydes, malononitrile, and phenyl hydrazine derivatives can yield the desired triazole compound .

Industrial Production Methods

Industrial production of this compound may involve the use of continuous flow reactors to ensure consistent quality and yield. Catalysts such as alumina-silica-supported MnO2 can be employed to facilitate the reaction under environmentally benign conditions .

Chemical Reactions Analysis

Types of Reactions

This compound can undergo various chemical reactions, including:

    Oxidation: It can be oxidized to form different derivatives.

    Reduction: Reduction reactions can modify the functional groups attached to the triazole ring.

    Substitution: Halogenation and other substitution reactions can introduce new functional groups.

Common Reagents and Conditions

Common reagents used in these reactions include molecular iodine, sodium ascorbate, and various metal catalysts . The conditions often involve moderate temperatures and the use of solvents like water or ethanol.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce halogen atoms or other functional groups.

Scientific Research Applications

Chemistry

In chemistry, this compound

Properties

Molecular Formula

C19H19ClN6O2

Molecular Weight

398.8 g/mol

IUPAC Name

5-amino-1-[2-(4-chloroanilino)-2-oxoethyl]-N-(2-ethylphenyl)triazole-4-carboxamide

InChI

InChI=1S/C19H19ClN6O2/c1-2-12-5-3-4-6-15(12)23-19(28)17-18(21)26(25-24-17)11-16(27)22-14-9-7-13(20)8-10-14/h3-10H,2,11,21H2,1H3,(H,22,27)(H,23,28)

InChI Key

ZGKSRYWSWPQUAB-UHFFFAOYSA-N

Canonical SMILES

CCC1=CC=CC=C1NC(=O)C2=C(N(N=N2)CC(=O)NC3=CC=C(C=C3)Cl)N

Origin of Product

United States

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